molecular formula C11H13ClO2S B13642483 Cyclopropyl(p-tolyl)methanesulfonyl chloride

Cyclopropyl(p-tolyl)methanesulfonyl chloride

Katalognummer: B13642483
Molekulargewicht: 244.74 g/mol
InChI-Schlüssel: NEMNTBYZMTVNMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(p-tolyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C11H13ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a cyclopropyl and a p-tolyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopropyl(p-tolyl)methanesulfonyl chloride can be synthesized through the reaction of p-toluenesulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(p-tolyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Alkenes: Formed from elimination reactions

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(p-tolyl)methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclopropyl(p-tolyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl chloride: Another sulfonyl chloride compound with a tolyl group, commonly used in organic synthesis.

Uniqueness

Cyclopropyl(p-tolyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and p-tolyl groups, which can impart distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in specific synthetic applications where these groups are desired.

Eigenschaften

Molekularformel

C11H13ClO2S

Molekulargewicht

244.74 g/mol

IUPAC-Name

cyclopropyl-(4-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C11H13ClO2S/c1-8-2-4-9(5-3-8)11(10-6-7-10)15(12,13)14/h2-5,10-11H,6-7H2,1H3

InChI-Schlüssel

NEMNTBYZMTVNMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C2CC2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.